
N,N-Dimethyl-p-(3,4-difluorophenylazo)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is an organic compound with the molecular formula C₁₄H₁₃F₂N₃. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) bonded to a phenyl ring. This compound is known for its vibrant color and is often used in dye and pigment industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline typically involves the diazotization of 3,4-difluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions generally include:
Diazotization: 3,4-difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Automated Control Systems: For precise temperature and pH control.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitro compounds.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic substitution reactions due to the presence of the electron-donating dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Substitution: Electrophilic reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used.
Major Products
Oxidation: Produces nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Produces halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo:
Electrophilic Attack: The diazenyl group can participate in electrophilic reactions, leading to the formation of new bonds.
Electron Donation: The dimethylamino group donates electrons, stabilizing reaction intermediates and facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(3,5-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
- 4-(2,3-Difluorophenyl)Diazenyl-N,N-Dimethylaniline
Uniqueness
4-(3,4-Difluorophenyl)Diazenyl-N,N-Dimethylaniline is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s color, stability, and interaction with other molecules, making it distinct from its isomers .
Propiedades
Número CAS |
351-65-5 |
|---|---|
Fórmula molecular |
C14H13F2N3 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
4-[(3,4-difluorophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13F2N3/c1-19(2)12-6-3-10(4-7-12)17-18-11-5-8-13(15)14(16)9-11/h3-9H,1-2H3 |
Clave InChI |
KNSMUCVNITYESQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

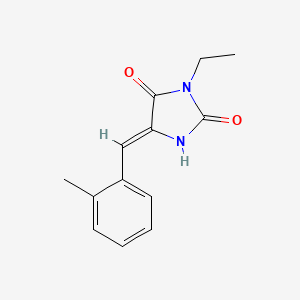

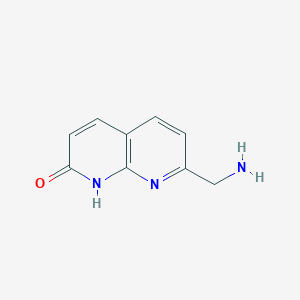
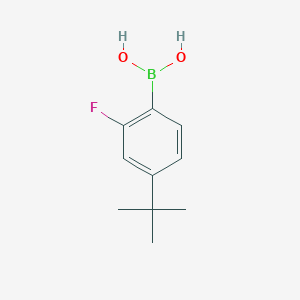

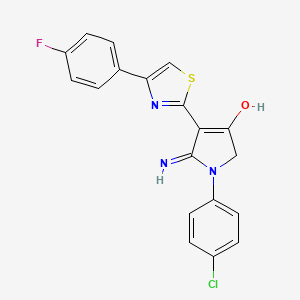
![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
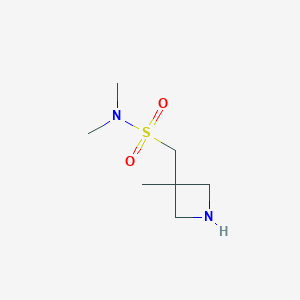
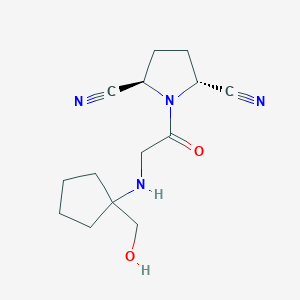
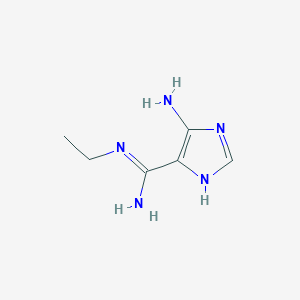
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

